1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H21F3N4O2 and its molecular weight is 346.354. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonist
This compound has been identified as a potent and selective inverse agonist for RORC2 . It is anticipated to reduce the production of IL-17, a key pro-inflammatory cytokine, which makes it a promising candidate for the treatment of autoimmune diseases.
Ligand for X-Ray Crystallography Studies
The compound has been used in complex with the ligand-binding domain (LBD) of RORC2 for X-ray crystallography studies to understand the receptor’s structure and function . This aids in the design of new therapeutic agents targeting RORC2.
High-Throughput Screening for Binding Affinity
It has been utilized in high-throughput screening approaches to identify molecules with promising binding affinity for RORC2 . This process is crucial for the early stages of drug discovery.
Selective Inhibition of IL-17 Production
The compound has shown efficacy in selectively inhibiting IL-17 production in Th17 cells . This is significant because IL-17 plays a vital role in the pathogenesis of various inflammatory and autoimmune conditions.
Optimization of Metabolic Stability
Researchers have focused on improving the potency and metabolic stability of this compound through iterative optimization driven by increasing lipophilic efficiency . This is important for developing orally bioavailable medications.
Structure-Guided Conformational Restriction
The compound has been subject to structure-guided conformational restriction to achieve optimal ground state energetics and maximize receptor residence time . This strategy is used to enhance the efficacy of the compound as a therapeutic agent.
Study of Selectivity Against Related Receptor Isoforms
The compound’s selectivity against related receptor isoforms RORA and RORB has been studied . Understanding this selectivity is essential for minimizing off-target effects and improving the safety profile of potential drugs.
Development of Oral Bioavailability
The compound has demonstrated good oral bioavailability in pharmacokinetic studies . This property is crucial for the development of a drug that can be conveniently administered orally.
Eigenschaften
IUPAC Name |
2-[1-(cyclopentanecarbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-20-13(15(16,17)18)19-22(14(20)24)11-6-8-21(9-7-11)12(23)10-4-2-3-5-10/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBYGGAKWVDKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3CCCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.